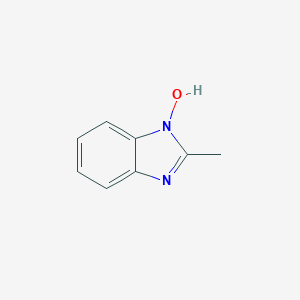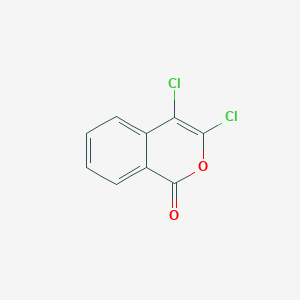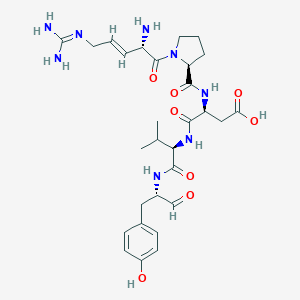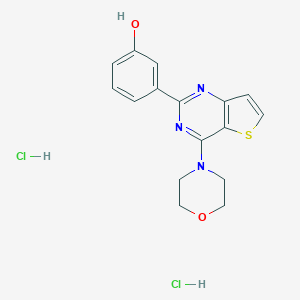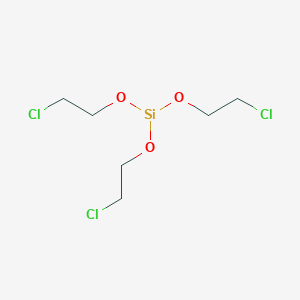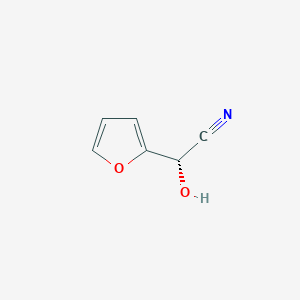
(S)-Hydroxy(2-furanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Hydroxy(2-furanyl)acetonitrile is an organic compound featuring a furan ring substituted with a hydroxy group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-Hydroxy(2-furanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with cyanide sources under specific conditions. For instance, the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents or n-bromosuccinimide can yield the desired nitrile compound . Another method involves the conversion of furfural aldoxime using reagents like thionyl chloride-benzotriazole or triphenylphosphine-iodine .
Industrial Production Methods
Industrial production of this compound typically involves the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at high temperatures (440-480°C) . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Hydroxy(2-furanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-Hydroxy(2-furanyl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of (S)-Hydroxy(2-furanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furonitrile: Similar to (S)-Hydroxy(2-furanyl)acetonitrile but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Furfuryl Alcohol: Contains a hydroxy group but lacks the nitrile group, leading to different reactivity and applications.
Furoic Acid: An oxidized derivative of furan, differing in its carboxylic acid group instead of a nitrile.
Uniqueness
This compound is unique due to the presence of both hydroxy and nitrile groups on the furan ring, providing a versatile platform for various chemical transformations and applications. Its dual functionality allows for a broader range of reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-(furan-2-yl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECZOWCEFVROP-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
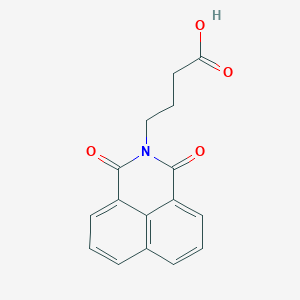
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

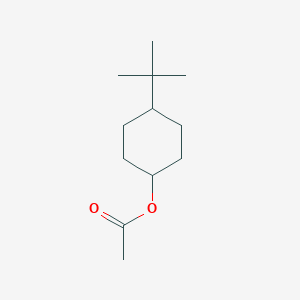
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)
